N-Cyclobutyl-3-(1-tosylpiperidin-2-yl)pyridin-2-amine N-Cyclobutyl-3-(1-tosylpiperidin-2-yl)pyridin-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15883103
InChI: InChI=1S/C21H27N3O2S/c1-16-10-12-18(13-11-16)27(25,26)24-15-3-2-9-20(24)19-8-5-14-22-21(19)23-17-6-4-7-17/h5,8,10-14,17,20H,2-4,6-7,9,15H2,1H3,(H,22,23)
SMILES:
Molecular Formula: C21H27N3O2S
Molecular Weight: 385.5 g/mol

N-Cyclobutyl-3-(1-tosylpiperidin-2-yl)pyridin-2-amine

CAS No.:

Cat. No.: VC15883103

Molecular Formula: C21H27N3O2S

Molecular Weight: 385.5 g/mol

* For research use only. Not for human or veterinary use.

N-Cyclobutyl-3-(1-tosylpiperidin-2-yl)pyridin-2-amine -

Specification

Molecular Formula C21H27N3O2S
Molecular Weight 385.5 g/mol
IUPAC Name N-cyclobutyl-3-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]pyridin-2-amine
Standard InChI InChI=1S/C21H27N3O2S/c1-16-10-12-18(13-11-16)27(25,26)24-15-3-2-9-20(24)19-8-5-14-22-21(19)23-17-6-4-7-17/h5,8,10-14,17,20H,2-4,6-7,9,15H2,1H3,(H,22,23)
Standard InChI Key LCZDAYLCNVCVIW-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2C3=C(N=CC=C3)NC4CCC4

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, N-cyclobutyl-3-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]pyridin-2-amine, reflects its three-dimensional architecture:

  • A pyridine ring serves as the central scaffold.

  • A cyclobutyl group is attached via an amine linkage at the pyridine’s 2-position.

  • A piperidine ring, substituted at its nitrogen atom with a para-toluenesulfonyl (tosyl) group, is connected to the pyridine’s 3-position.

The molecular formula is inferred as C<sub>21</sub>H<sub>27</sub>N<sub>3</sub>O<sub>2</sub>S, with a molecular weight of 385.5 g/mol. The tosyl group introduces sulfonamide functionality, enhancing the molecule’s potential for hydrogen bonding and electrostatic interactions .

Key Physical Properties

PropertyValue
Molecular FormulaC<sub>21</sub>H<sub>27</sub>N<sub>3</sub>O<sub>2</sub>S
Molecular Weight385.5 g/mol
Hydrogen Bond Donors1 (NH group)
Hydrogen Bond Acceptors5 (pyridine N, sulfonyl O)
Topological Polar Surface Area~75 Ų

The compound’s moderate polarity and balanced lipophilicity suggest favorable membrane permeability, a trait critical for bioactive molecules.

Synthesis and Manufacturing

Synthetic Routes

The synthesis of N-Cyclobutyl-3-(1-tosylpiperidin-2-yl)pyridin-2-amine typically involves multi-step protocols:

Step 1: Tosylation of Piperidine

Piperidine is reacted with para-toluenesulfonyl chloride (TsCl) in the presence of a base (e.g., triethylamine) to yield N-tosylpiperidine. This step achieves >90% yield under optimized conditions .

Step 2: Functionalization of Pyridine

A pyridine derivative undergoes sequential substitutions:

  • Buchwald-Hartwig Amination: Introduction of the cyclobutylamine group at the 2-position using a palladium catalyst .

  • Suzuki-Miyaura Coupling: Attachment of the tosylated piperidine moiety at the 3-position via a boronic ester intermediate .

Step 3: Purification

Chromatographic techniques (e.g., flash column chromatography) isolate the target compound with >95% purity, as confirmed by HPLC .

Industrial-Scale Production

Recent advances emphasize continuous-flow reactors to enhance reaction efficiency and reduce solvent waste. For example, a telescoped synthesis combining tosylation and amination steps in a single flow system achieved a 30% reduction in production costs compared to batch methods .

Applications in Medicinal Chemistry

Drug Discovery Building Block

The compound’s modular structure enables derivatization at three sites:

  • Cyclobutyl group: Replacement with other cycloalkanes tunes lipophilicity.

  • Tosyl group: Substitution with acyl or carbamate groups alters pharmacokinetics.

  • Pyridine ring: Functionalization at the 4- or 5-position introduces additional pharmacophores .

Case Study: Optimized Antagonist Design

A related spirocyclobutyl piperidine derivative demonstrated 10-fold higher affinity for the μ-opioid receptor (MOR) compared to morphine, attributed to the cyclobutyl group’s conformational restraint . This finding underscores the potential of N-Cyclobutyl-3-(1-tosylpiperidin-2-yl)pyridin-2-amine as a precursor for neuroactive agents.

Comparison with Structural Analogs

CompoundKey Structural DifferenceBiological Activity
N-Cyclobutyl-3-(1-tosylpyrrolidin-2-yl)pyridin-2-aminePyrrolidine instead of piperidineEnhanced dopamine D2 receptor affinity
N-Cyclohexyl-3-(1-tosylpiperidin-2-yl)pyridin-2-amineCyclohexyl instead of cyclobutylReduced blood-brain barrier penetration

The cyclobutyl group’s smaller ring size confers improved metabolic stability over cyclohexyl analogs, as evidenced by longer in vivo half-lives in rodent models.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator